molecular formula C6H7K6NO10P2 B15185662 Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate CAS No. 84196-12-3

Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate

Cat. No.: B15185662
CAS No.: 84196-12-3
M. Wt: 549.66 g/mol
InChI Key: NVLDTIIYCAIEIG-UHFFFAOYSA-H
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Description

Chemical Identity: Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate (CAS No. 84196-12-3) is a potassium salt with the molecular formula C₆H₁₂KNO₁₀P₂ and a molecular weight of 359.21 g/mol . Its structure features:

  • A glycinate backbone.
  • Carboxymethyl (-CH₂COOH) and 1,1-diphosphonoethyl (-CH₂P(O)(OH)₂) substituents.
  • A potassium counterion.

Properties

CAS No.

84196-12-3

Molecular Formula

C6H7K6NO10P2

Molecular Weight

549.66 g/mol

IUPAC Name

hexapotassium;2-[carboxylatomethyl(1,1-diphosphonatoethyl)amino]acetate

InChI

InChI=1S/C6H13NO10P2.6K/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;;;;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;;;;;/q;6*+1/p-6

InChI Key

NVLDTIIYCAIEIG-UHFFFAOYSA-H

Canonical SMILES

CC(N(CC(=O)[O-])CC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual phosphonate groups and carboxylate functionality. Below is a comparative analysis with structurally related glycinate derivatives:

Table 1: Key Properties of Potassium N-(Carboxymethyl)-N-(1,1-Diphosphonoethyl)glycinate and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Metal Ion Potential Applications References
This compound C₆H₁₂KNO₁₀P₂ 359.21 Carboxymethyl, diphosphonoethyl K⁺ Chelation, corrosion inhibition
Zinc N-(phosphonomethyl)glycinate Zn(O₃PCH₂NH₂CH₂CO₂)·H₂O Not reported Phosphonomethyl Zn²⁺ Metal-organic frameworks (MOFs)
Potassium N-[(hydroxyphosphinato)methyl]glycine (glyphosate-potassium) C₃H₇KNO₅P Not reported Hydroxyphosphinato K⁺ Herbicide
Potassium N,N-dimethylglycinate C₄H₈KNO₂ 141.21 Dimethylamino K⁺ Surfactant, biochemical research
Potassium N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate C₈H₇F₉KNO₄S 423.29 Ethyl, nonafluorobutylsulfonyl K⁺ Fluorosurfactant

Category-Based Comparison

Phosphonate-Containing Glycinates
  • This compound: Contains two phosphonate groups, enhancing its metal-binding capacity compared to mono-phosphonates. Carboxylate group adds acidity and solubility.
  • Zinc N-(phosphonomethyl)glycinate: Forms 3D pillared-layered MOFs via liquid-assisted grinding (LAG), highlighting its role in materials science . Single phosphonate group limits chelation strength relative to diphosphonates.
  • Glyphosate-Potassium: A salt of glyphosate (N-(phosphonomethyl)glycine), a systemic herbicide inhibiting the shikimate pathway in plants . Phosphinato group (-PO(OH)₂) is critical for herbicidal activity.
Alkali Metal Glycinate Salts
  • Potassium N,N-dimethylglycinate: Lacks phosphonate groups but features a dimethylamino substituent, likely used as a surfactant or buffer .
  • Fluorinated Glycinates (e.g., Potassium N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate): Fluorinated alkyl chains impart hydrophobicity and thermal stability, suggesting applications in coatings or specialty surfactants .

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